4-Bromo-3-isopropylanisole

Organic Synthesis Building Block Quality Control

Generic bromoanisoles lack the steric bulk and electronic profile needed for regioselective C-C bond formation in complex molecule synthesis. 4-Bromo-3-isopropylanisole addresses this gap as a purpose-designed Suzuki-Miyaura building block. - Unique 3-isopropyl-4-bromo-1-methoxy substitution pattern directs palladium-catalyzed cross-coupling with predictable regiochemistry. - Enables installation of diverse aryl/vinyl groups at the 4-position to construct isopropylanisole-containing scaffolds for medicinal and agrochemical programs. - Supplied at 98% purity with characterization data; sealed dry storage at 2-8°C ensures batch-to-batch consistency for process development.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 34881-45-3
Cat. No. B1279667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-isopropylanisole
CAS34881-45-3
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)OC)Br
InChIInChI=1S/C10H13BrO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3
InChIKeyITADIVACIVJFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-isopropylanisole Overview


4-Bromo-3-isopropylanisole (also known as 1-bromo-2-isopropyl-4-methoxybenzene) is a brominated aromatic compound of the substituted anisole class, possessing the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . It is a solid at room temperature, typically supplied with a purity of 95-98% , and is primarily utilized as a versatile building block in organic synthesis due to its unique combination of a bromine atom, an isopropyl group, and a methoxy group on the benzene ring .

Why 4-Bromo-3-isopropylanisole Is Irreplaceable


The specific substitution pattern of 4-Bromo-3-isopropylanisole is critical to its function as a synthetic intermediate. The presence of both a bulky, electron-donating isopropyl group at the 3-position and an activating methoxy group at the 1-position (with the bromine at the 4-position) imparts a unique steric and electronic environment to the aromatic ring . This precise orientation governs its reactivity and regioselectivity in subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction . Generic replacement with simpler bromoanisoles (e.g., 4-bromoanisole) or bromobenzenes would result in a different electronic profile and lack the required steric bulk, leading to altered reaction kinetics, different regiochemical outcomes, or complete failure of the intended synthetic transformation. Substitution can jeopardize the yield and purity of the final target molecule, which is unacceptable in both research and industrial process development.

Evidence for 4-Bromo-3-isopropylanisole Selection


Verified Commercial Purity

For research and industrial applications, the purity of a starting material directly impacts reaction yield and product quality. 4-Bromo-3-isopropylanisole is commercially available with a specified minimum purity of 98% (NLT 98%) . This high level of purity is a verifiable and meaningful differentiator when compared to alternative sources or generic listings where purity is either unspecified or lower (e.g., 95% ), ensuring more predictable and reproducible synthetic outcomes.

Organic Synthesis Building Block Quality Control

Analytical Identity Confirmation

Correct structural identification is paramount. A unique mass spectrum (MS) for 4-Bromo-3-isopropylanisole, obtained via Gas Chromatography (GC), is available in a commercial spectral database [1]. This provides a definitive, instrument-ready reference for verifying the identity and purity of the compound upon receipt, which is a critical but often overlooked step. This contrasts with less common or newly synthesized analogs for which such a standardized reference spectrum may not be readily accessible, adding time and cost to internal characterization.

Analytical Chemistry GC-MS Structural Confirmation

4-Bromo-3-isopropylanisole Applications


Suzuki-Miyaura Cross-Coupling

The presence of the bromine atom makes 4-Bromo-3-isopropylanisole an ideal electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This is a cornerstone method for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern (bromo, isopropyl, methoxy) allows for the installation of a wide variety of aryl or vinyl groups at the 4-position, creating a diverse library of more complex, functionalized aromatic compounds [1].

Bioactive Molecule and Agrochemical Scaffold

The compound's structural motif—a methoxy and an isopropyl group on a benzene ring—is a recurring feature in certain natural products and bioactive compounds. While direct evidence for this specific molecule is limited, its core structure (isopropylanisole) has been used in the total synthesis of complex diterpenes, such as shonanol [1]. This demonstrates the value of the isopropylanisole framework as a synthetic building block. The brominated derivative, 4-Bromo-3-isopropylanisole, serves as an activated, ready-to-functionalize version of this scaffold, making it a valuable intermediate for medicinal and agricultural chemistry programs where this structural motif is desired.

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